N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide
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Overview
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide can be achieved through various synthetic pathways One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole coreThe reaction conditions typically involve the use of a base such as triethylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable and cost-effective methods. These may include microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Additionally, one-pot multicomponent reactions are favored for their simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- 2-aminobenzothiazole
- 2-arylbenzothiazoles
- 2-substituted benzothiazoles
Uniqueness
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both dimethyl and dimethoxy groups enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-10-5-8-15-16(11(10)2)19-18(24-15)20-17(21)13-7-6-12(22-3)9-14(13)23-4/h5-9H,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNOOJUKPSFEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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